Cas no 223668-64-2 (Trimethoxy(pentafluorophenyl)silane)

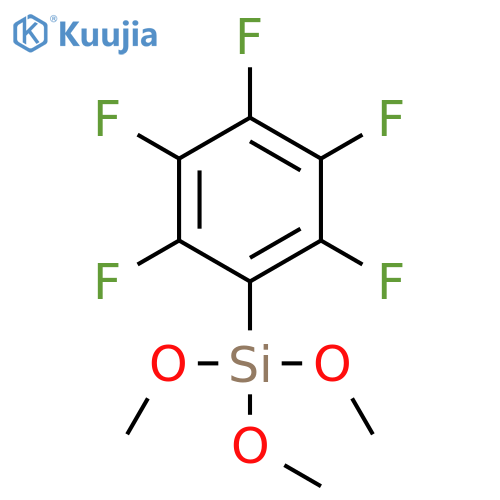

223668-64-2 structure

商品名:Trimethoxy(pentafluorophenyl)silane

CAS番号:223668-64-2

MF:C9H9F5O3Si

メガワット:288.243481397629

MDL:MFCD04039205

CID:244606

PubChem ID:253661401

Trimethoxy(pentafluorophenyl)silane 化学的及び物理的性質

名前と識別子

-

- Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)-

- Silane,trimethoxy(pentafluorophenyl)- (9CI)

- Trimethoxy(pentafluorophenyl)silane

- Pentafluorophenyltrimethoxysilane

- trimethoxy-(2,3,4,5,6-pentafluorophenyl)silane

- Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)

- 1,2,3,4,5-Pentafluoro-6-(trimethoxysilyl)benzene

- trimethoxy(perfluorophenyl)silane

- STL557340

- BBL103530

- PC10094

- MFCD04039205

- SCHEMBL1359990

- 223668-64-2

- AKOS025212979

- trimethoxy-(2, 3, 4, 5, 6-pentafluorophenyl)silane

- DTXSID50382186

- AS-68429

- T72107

- trimethoxy(2,3,4,5,6-pentafluorophenyl)silane

- Trimethoxy(pentafluorophenyl)silane, >/=97%

- T3352

- SY050881

- C9H9F5O3Si

- DB-234126

-

- MDL: MFCD04039205

- インチ: 1S/C9H9F5O3Si/c1-15-18(16-2,17-3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3

- InChIKey: XFFHTZIRHGKTBQ-UHFFFAOYSA-N

- ほほえんだ: [Si](C1C(=C(C(=C(C=1F)F)F)F)F)(OC([H])([H])[H])(OC([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 288.02400

- どういたいしつりょう: 288.024

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 184.5±40.0 ºC (760 Torr),

- フラッシュポイント: 65.4±27.3 ºC,

- 屈折率: 1.4160 to 1.4200

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

- PSA: 27.69000

- LogP: 1.46720

- じょうきあつ: 1.0±0.3 mmHg at 25°C

Trimethoxy(pentafluorophenyl)silane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H227-H315-H319

- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- セキュリティの説明: H227+H315+H319

-

危険物標識:

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Trimethoxy(pentafluorophenyl)silane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70875-1g |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | ≥97% | 1g |

¥398.0 | 2023-09-05 | |

| Ambeed | A777169-250mg |

Trimethoxy(perfluorophenyl)silane |

223668-64-2 | 98% | 250mg |

$23.0 | 2025-02-21 | |

| TRC | T797395-500mg |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | 500mg |

$ 95.00 | 2022-06-02 | ||

| TRC | T797395-100mg |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | 100mg |

$ 65.00 | 2022-06-02 | ||

| Ambeed | A777169-5g |

Trimethoxy(perfluorophenyl)silane |

223668-64-2 | 98% | 5g |

$93.0 | 2025-02-21 | |

| Chemenu | CM137858-5g |

trimethoxy(perfluorophenyl)silane |

223668-64-2 | 95+% | 5g |

$278 | 2024-07-28 | |

| eNovation Chemicals LLC | D915410-1g |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | 97% | 1g |

$210 | 2023-09-03 | |

| A2B Chem LLC | AD24042-5g |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | 98% | 5g |

$72.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192390-25g |

Trimethoxy(pentafluorophenyl)silane |

223668-64-2 | 98% | 25g |

¥5070.00 | 2023-11-21 | |

| Aaron | AR006YVQ-250mg |

Benzene,1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)- |

223668-64-2 | 97% | 250mg |

$14.00 | 2025-01-23 |

Trimethoxy(pentafluorophenyl)silane 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

223668-64-2 (Trimethoxy(pentafluorophenyl)silane) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:223668-64-2)TRIMETHOXY(PENTAFLUOROPHENYL)SILANE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:223668-64-2)Trimethoxy(pentafluorophenyl)silane

清らかである:99%

はかる:5g

価格 ($):219.0